

# Comprehensive Application Note: C-14 Radiolabeling Protocol for Evobrutinib ADME Studies

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## Compound Focus: Evobrutinib

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## Introduction to C-14 Radiolabeling in Drug Development

**Carbon-14 (C-14) radiolabeling** represents a critical tool in pharmaceutical development for tracking the **fate and distribution** of drug molecules in biological systems. The technique involves incorporating radioactive carbon atoms into molecular structures to enable **sensitive detection and quantification** even at minute concentrations in complex matrices. For **evobrutinib**, a Bruton's tyrosine kinase (BTK) inhibitor under development for multiple sclerosis, C-14 radiolabeling is essential for understanding its **absorption, distribution, metabolism, and excretion (ADME)** properties, particularly given its **central nervous system (CNS) penetration** capabilities.

Regulatory agencies including the FDA and EMA specifically recommend C-14 labeling for **definitive ADME studies** due to several advantageous properties. With a **half-life of approximately 5,730 years**, C-14 does not require decay correction during typical study durations, unlike shorter-lived isotopes. More importantly, carbon atoms form the **structural backbone** of organic drug molecules, making them less susceptible to metabolic exchange or loss compared to tritium labels. This stability ensures that the radiolabel remains with the parent drug and its metabolites throughout the study, providing **comprehensive metabolic profiling** and accurate mass balance determination [1] [2].

Table: Comparison of Radiolabeling Isotopes for ADME Studies

Property	Carbon-14 (14C)	Tritium (3H)
Half-life	5,730 years	12.3 years
Position in molecule	Stable carbon backbone	Labile hydrogen atoms
Metabolic stability	High	Potential for exchange
Regulatory preference	Preferred	Discouraged or prohibited
Detection sensitivity	High	High
Synthetic complexity	Moderate to high	Low to moderate

## Evobrutinib Background and Clinical Relevance

### Pharmacological Profile

**Evobrutinib** is an **oral, covalent BTK inhibitor** characterized by high selectivity and potency, with an IC50 of 8.9 nM against its primary target. Originally investigated for B-cell malignancies, it has emerged as a promising therapeutic for **autoimmune disorders** including multiple sclerosis (MS), rheumatoid arthritis, and systemic lupus erythematosus. The molecule functions by **modulating B-cell signaling** through inhibition of BTK-dependent pathways, thereby affecting B-cell development, proliferation, and survival. Additionally, **evobrutinib** demonstrates activity against other TEC family kinases including BMX (IC50 2 nM), though with significantly less potency against TEC itself (IC50 7.3  $\mu$ M) [3] [4].

The **therapeutic rationale** for investigating **evobrutinib** in MS stems from its dual mechanism of action, targeting both **adaptive immunity** (B-cell activation, antibody production) and **innate immunity** (microglial activation, macrophage differentiation). BTK is expressed in both peripheral immune cells and CNS-resident microglia, positioning **evobrutinib** to potentially address both peripheral inflammation and CNS-compartmentalized inflammation that contributes to disease progression in MS. Clinical studies have

demonstrated that **evobrutinib** reduces blood neurofilament light chain (NfL) levels, a biomarker of neuronal damage and inflammation, with effects maintained up to 24 weeks of treatment [3] [5].

## Clinical Development Status

The clinical development program for **evobrutinib** encompasses **18 clinical trials** across multiple indications, with nine studies completed, four active but not recruiting, two recruiting, and three terminated. The program includes seven studies with healthy volunteers, two in subjects with renal or hepatic impairment, four trials in autoimmune disorders (rheumatoid arthritis and systemic lupus erythematosus), and five dedicated to multiple sclerosis. A Phase II randomized clinical trial (NCT02975349) in patients with relapsing MS demonstrated that **evobrutinib** 75 mg twice-daily significantly reduced T1 gadolinium-enhancing lesions compared to placebo between weeks 12-24, with an annualized relapse rate of 0.11 maintained up to week 192 in the open-label extension [3] [5].

Table: **Evobrutinib** Clinical Pharmacology Summary

Parameter	Value/Characterization	Clinical Significance
BTK IC50	8.9 nM	High potency for primary target
BMX IC50	2 nM	Activity against related TEC kinase
Administration	Oral	Patient convenience
CNS penetration	Demonstrated in CSF	Target engagement in central nervous system
Dosing regimen	75 mg twice-daily (optimal)	Sustained BTK inhibition
Major metabolite	M463-2 (dihydro-diol)	Pharmacologically inactive
Protein binding	Not specified	Influences free drug concentration

## C-14 Radiolabeling Strategy for Evobrutinib

## Rationale for Label Position

The **strategic placement** of the C-14 label within the **evobrutinib** molecule is critical for obtaining meaningful ADME data. Based on available metabolic information, the **core scaffold** of **evobrutinib** should be selected for labeling to ensure the radiolabel persists through various biotransformation pathways. **Regulatory guidelines** recommend positioning the radiolabel in the most metabolically stable portion of the molecule, typically an aromatic ring that undergoes slow degradation. For complex molecules with multiple ring systems, separate studies with labels in different rings may be necessary if cleavage between rings occurs during metabolism [1].

Recent metabolic studies have identified that **evobrutinib** undergoes **CYP-mediated oxidation** to form an epoxide intermediate, which is subsequently hydrolyzed by soluble and mitochondrial epoxide hydrolase to form the major circulating metabolite M463-2, a racemic dihydro-diol. Further analysis revealed that only the (S)-enantiomer of M463-2 represents a major metabolite, while the (R)-enantiomer is minor. This metabolic pathway underscores the importance of avoiding label placement at sites susceptible to **oxidative cleavage** or modification. The label should be incorporated in a position that remains intact through both the epoxidation and hydrolysis steps to accurately track both parent drug and metabolites [6].

## Synthetic Considerations

The **synthetic route** for C-14 labeled **evobrutinib** must be carefully designed to incorporate the radiolabel at the predetermined position with high **specific activity** and **radiochemical purity**. The synthesis typically begins with advanced non-radiolabeled intermediates, introducing the C-14 label in the final steps to minimize handling of radioactive materials and maximize overall yield. Given the **covalent binding mechanism** of **evobrutinib** to BTK, particular attention should be paid to preserving the reactive warhead throughout the synthetic process.

**Quality control** of the final C-14 labeled **evobrutinib** must include determination of:

- **Radiochemical purity** (>98% by radio-HPLC)
- **Specific activity** (appropriate for detection limits)
- **Chemical identity** (NMR, MS comparison with non-radiolabeled standard)
- **Stability** under storage conditions

The **specific activity** should be balanced to enable sensitive detection in tissues and excreta while avoiding potential radiation effects on biological systems. Typical specific activities for human ADME studies range from 50-100  $\mu\text{Ci}/\text{mg}$ , providing sufficient sensitivity for quantitative whole-body autoradiography and metabolite profiling [1] [2].

## Detailed Experimental Protocol

### Preclinical ADME Study Design

**Preclinical ADME studies** with C-14 **evobrutinib** provide critical data for understanding the drug's disposition before human trials. These studies should be conducted in **relevant animal species** (typically rat and dog) used in toxicology assessments to establish translational understanding. The experimental design should encompass:

- **Tissue distribution:** Using quantitative whole-body autoradiography (QWBA) to determine penetration into key tissues including CNS
- **Mass balance:** Complete collection of excreta (urine, feces, expired air) to account for >90% of administered radioactivity
- **Metabolite profiling:** Identification of major metabolites in plasma and excreta
- **Plasma pharmacokinetics:** Comparison of total radioactivity versus parent drug using LC-MS/MS

For **tissue distribution** assessment, animals are administered a single dose of C-14 **evobrutinib** (5-100  $\mu\text{Ci}/\text{animal}$ ) and sacrificed at predetermined timepoints (e.g., 2, 8, 24, 72 hours). Tissues are collected, homogenized, and oxidized to quantify radioactive content. The **brain-to-plasma ratio** of radioactivity is particularly important for **evobrutinib** given its proposed CNS activity in MS. Previous clinical studies have confirmed **evobrutinib** presence in cerebrospinal fluid, with concentrations similar to plasma, demonstrating its **CNS penetrance** [5] [7].

### Human Mass Balance Study

The **human mass balance study** represents a critical component of the clinical development program for **evobrutinib**, typically conducted as Phase I trial in healthy volunteers or patients. The study design should follow these key elements:

- **Subject population:** 6-8 healthy male volunteers
- **Administration:** Single oral dose of 75 mg C-14 **evobrutinib** (50-100  $\mu$ Ci) after fasting
- **Sample collection:** Serial blood, plasma, urine, and feces up to 7-10 days or until >90% radioactivity recovery
- **Sample analysis:** Total radioactivity in all matrices; metabolite profiling in plasma, urine, and feces

The **sample processing protocol** should include:

- **Blood/plasma:** Direct liquid scintillation counting (LSC) for total radioactivity
- **Urine:** Homogenization and LSC counting
- **Feces:** Homogenization with water/methanol, oxidation, and LSC counting
- **Metabolite profiling:** Radio-HPLC with fraction collection and LSC, coupled to MS for structural identification

Previous **evobrutinib** metabolism studies have identified **M463-2** as the major circulating metabolite, formed via epoxidation and subsequent hydrolysis. The human ADME study should quantify the relative abundance of this and other metabolites, with special attention to **pharmacologically active** species. Fortunately, the major metabolite M463-2 has been shown to lack clinically relevant pharmacological activity on BTK, minimizing safety concerns [6].

Table: Analytical Techniques for C-14 **Evobrutinib** Studies

Technique	Application	Key Parameters
Liquid Scintillation Counting (LSC)	Quantification of total radioactivity	Counting efficiency, quench correction
Radio-HPLC	Metabolite separation and profiling	Column selection, mobile phase optimization
Accelerator Mass Spectrometry (AMS)	Ultra-sensitive detection for microdosing studies	Sample preparation, graphitization
LC-MS/MS	Structural identification of metabolites	High-resolution mass accuracy, MS <sup>n</sup> capability
Radioluminography	Tissue distribution in QWBA	Section thickness, exposure time

## Metabolic Pathways and Enzyme Identification

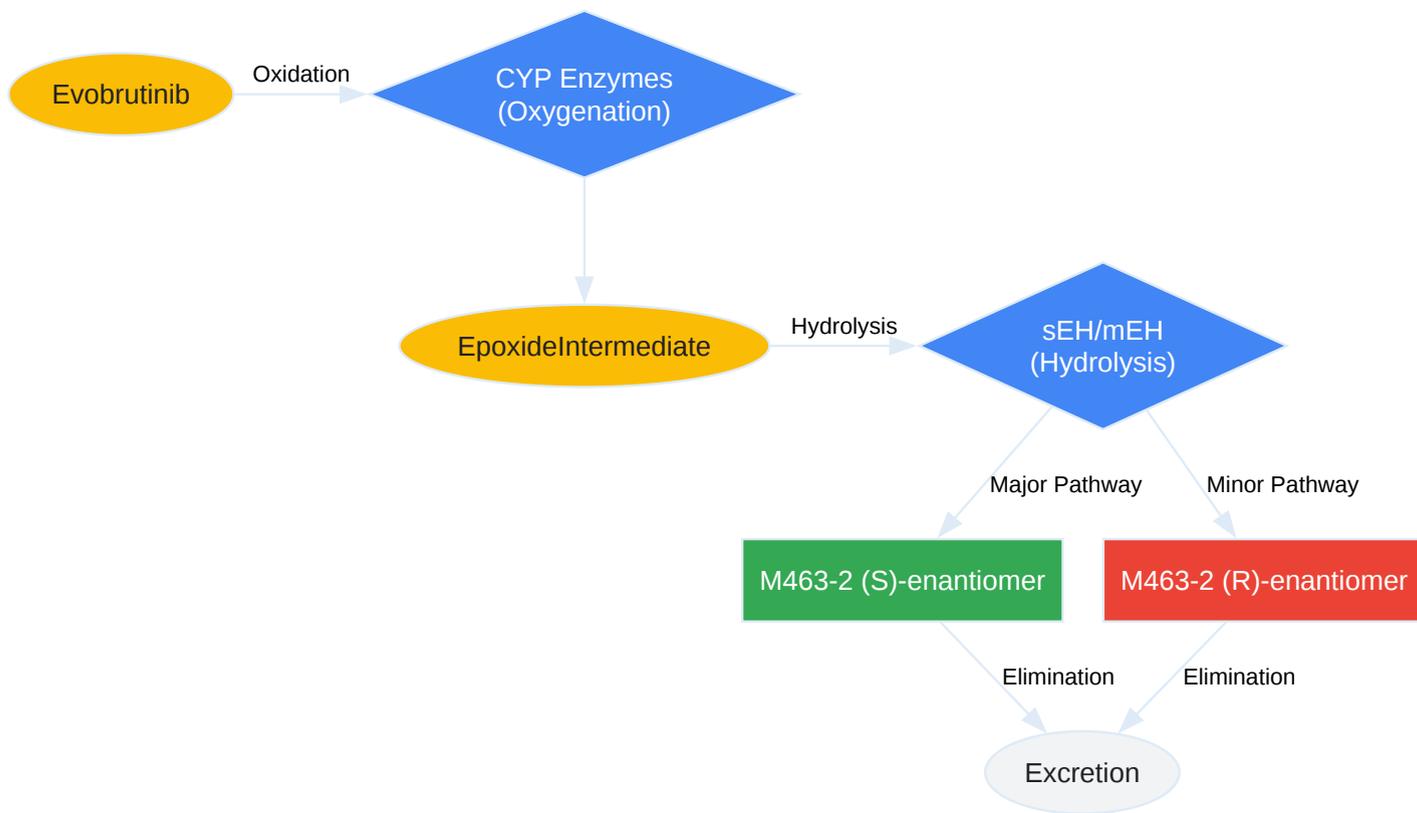
The **comprehensive understanding** of **evobrutinib**'s metabolic fate is essential for predicting potential drug-drug interactions and interindividual variability. The previously identified two-step biotransformation to M463-2 involves **cytochrome P450 enzymes** for the initial epoxidation, followed by **soluble and mitochondrial epoxide hydrolase** for hydrolysis. Phenotyping experiments using recombinant CYP enzymes and chemical inhibitors should be conducted to identify the specific isoforms responsible for the primary oxidation.

The **enantioselective analysis** of metabolite M463-2 revealed that only the (S)-enantiomer represents a major circulating component, providing insights into the **stereochemical preferences** of the metabolizing enzymes. This information is valuable for understanding potential polymorphic metabolism due to genetic variations in the involved enzymes. Furthermore, **in vitro studies** in human hepatocytes and liver microsomes should be conducted to compare human metabolic patterns with those in preclinical species, ensuring the animal models used for toxicity assessments are appropriate representations of human metabolism [6].

Additional **biotransformation pathways** beyond M463-2 formation should be investigated, including:

- **Direct glucuronidation** or sulfation of parent drug
- **Oxidative defluorination** if applicable to the structure
- **Hydrolytic cleavage** of any amide or ester linkages
- **Glutathione conjugation** of reactive intermediates

The **reactive epoxide intermediate** identified in **evobrutinib** metabolism warrants careful assessment of potential for covalent binding to proteins, which could have implications for idiosyncratic toxicity. However, the efficient hydrolysis to diol metabolites likely minimizes this risk.



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*Diagram 1: **Evobrutinib** Metabolic Pathway to Major Metabolite M463-2. The diagram illustrates the two-step biotransformation process involving CYP-mediated oxidation followed by epoxide hydrolase hydrolysis, resulting predominantly in the (S)-enantiomer of metabolite M463-2.*

## Safety and Regulatory Considerations

### Radiological Safety

Working with C-14 labeled compounds requires strict adherence to **radiation safety protocols** to protect personnel and environment. Although C-14 emits low-energy beta radiation (maximum energy 156 keV) with limited penetration power, internal exposure represents the primary hazard. Laboratory procedures should include:

- **Engineering controls:** Use of designated radiochemistry laboratories with controlled ventilation, dedicated equipment, and appropriate shielding
- **Personal protective equipment:** Laboratory coats, disposable gloves, and safety glasses
- **Monitoring:** Routine surface contamination checks and personal dosimetry
- **Waste management:** Segregation and proper disposal of radioactive waste according to regulatory requirements

All personnel handling C-14 **evobrutinib** should receive comprehensive **radiation safety training** covering principles of contamination control, proper handling techniques, and emergency procedures. The synthesis and analysis should be conducted in facilities with appropriate certifications for radioactive material handling, such as the **MHRA certification for C-14 manufacture** mentioned in the search results [2].

## Regulatory Compliance

The **regulatory framework** for radiolabeled ADME studies is well-established, with specific guidelines from international agencies. The **OECD Guidelines** explicitly recommend C-14 as the isotope of choice for metabolism and residue studies, while discouraging or even prohibiting tritium in many cases. Key regulatory considerations include:

- **Position statement:** Justification for the selected label position based on metabolic stability
- **Radiochemical purity:** Documentation of rigorous quality control methods
- **Environmental assessment:** Evaluation of potential environmental impact from radioactive excretion
- **Institutional approvals:** Ethics committee and radiation safety board approvals for human studies

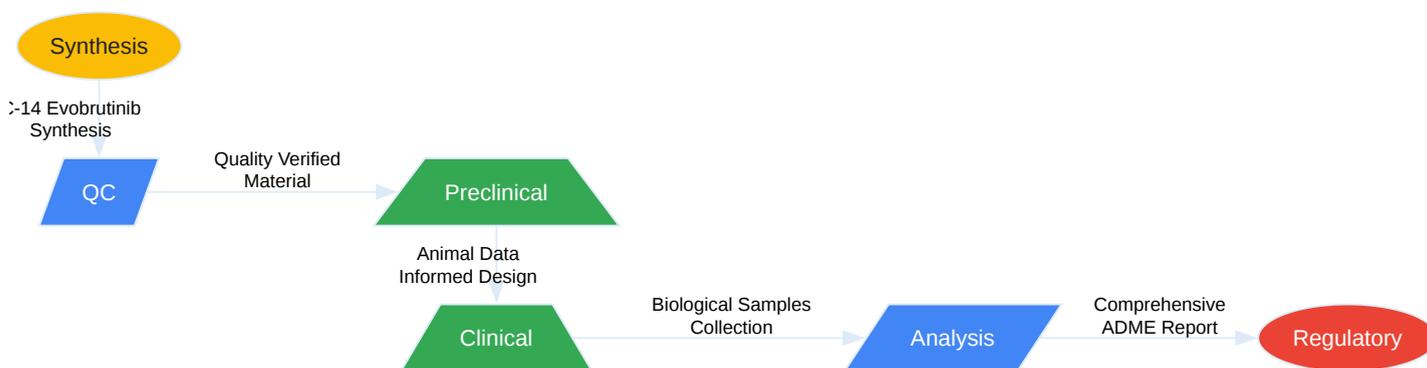
The **human ADME study** must be conducted in accordance with **Good Clinical Practice** guidelines and the Declaration of Helsinki, with particular attention to the **ALARA principle** (As Low As Reasonably Achievable) for radiation exposure. The total radioactive dose administered should not exceed 3,000  $\mu\text{Ci}$  per participant without special justification, and typically ranges between 50-100  $\mu\text{Ci}$  for adequate detection sensitivity while minimizing radiation exposure [1].

## Conclusion and Future Perspectives

The **C-14 radiolabeling** of **evobrutinib** enables comprehensive characterization of its ADME properties, providing critical data for drug development and regulatory submissions. The **strategic placement** of the C-14 label in metabolically stable positions of the molecule ensures accurate tracking of both parent drug and

metabolites across biological systems. The **experimental protocols** outlined in this application note provide a framework for generating high-quality data that meets regulatory standards while ensuring subject safety.

The **confirmed CNS penetration** of **evobrutinib**, as demonstrated by its detection in cerebrospinal fluid at concentrations similar to plasma, highlights the importance of understanding its tissue distribution, particularly for a drug targeting multiple sclerosis. The **elucidation of its metabolic pathway** to the major metabolite M463-2, with characterization of the enzymes involved and the pharmacological inactivity of the metabolite, provides confidence in the safety profile of **evobrutinib**. As **evobrutinib** advances through Phase III clinical trials, the information gained from well-designed C-14 radiolabeling studies will continue to inform its clinical use and potential drug interaction management.



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*Diagram 2: C-14 **Evobrutinib** Study Workflow. The diagram outlines the sequential process from synthesis of the radiolabeled compound through quality control, preclinical and clinical studies, sample analysis, and final regulatory reporting.*

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